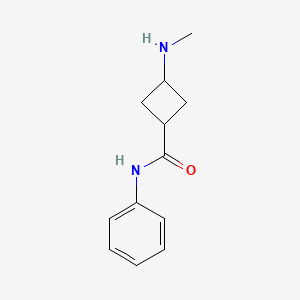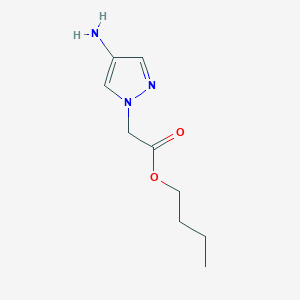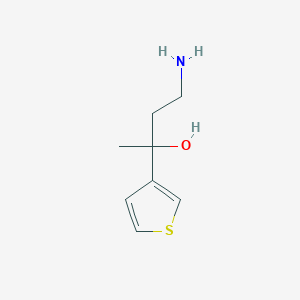
N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, which is attached to the pyrazole moiety
Métodos De Preparación
The synthesis of N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylphenyl hydrazine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like ethanol. The mixture is heated to facilitate the cyclization process.
Cyclization: The hydrazine reacts with ethyl acetoacetate to form the pyrazole ring through a cyclization reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazole ring.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced with other functional groups.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, analgesic, or anticancer properties.
Material Science: It can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound is used in biological assays to study its interactions with various enzymes and receptors.
Industrial Applications: It may be utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
N-Phenylpyrazol-4-amine: Lacks the methoxy and methyl groups, which may affect its biological activity and chemical reactivity.
N-(2-Methoxyphenyl)-1H-pyrazol-4-amine: Contains a methoxy group but lacks the methyl group, leading to different steric and electronic properties.
N-(2-Methylphenyl)-1H-pyrazol-4-amine: Contains a methyl group but lacks the methoxy group, which may influence its solubility and reactivity.
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
N-(2-methoxy-5-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3O/c1-8-3-4-11(15-2)10(5-8)14-9-6-12-13-7-9/h3-7,14H,1-2H3,(H,12,13) |
Clave InChI |
AZIMPKFRHRBVHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13200560.png)






![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine](/img/structure/B13200608.png)
![Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13200611.png)

![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13200620.png)
![3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile](/img/structure/B13200627.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B13200646.png)
![3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13200647.png)
